

Application Notes and Protocols: Laboratory Scale Synthesis of 3,3'-Thiodipropionitrile

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Compound of Interest

Compound Name: 3,3'-Thiodipropionitrile

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Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of **3,3'-Thiodipropionitrile**. The synthesis is achieved through a Michael addition reaction between acrylonitrile and sodium hydrosulfide. This method is efficient, resulting in near-quantitative yields. Included are the reaction mechanism, a step-by-step experimental procedure, purification and characterization methods, and relevant safety information. All quantitative data is presented in tabular format for clarity.

Introduction

3,3'-Thiodipropionitrile is a versatile symmetrical molecule featuring a thioether linkage and two terminal nitrile groups.^[1] This structure allows for a variety of chemical transformations, such as oxidation of the thioether to sulfoxides and sulfones, and hydrolysis of the nitrile groups to carboxylic acids, making it a valuable intermediate in organic and polymer chemistry.^[1] It also finds applications as a selective solvent and in chromatography.^[2] The synthesis protocol detailed herein is based on the base-catalyzed Michael addition of a sulfur nucleophile to acrylonitrile, a reliable and high-yielding method.^[3]

Reaction and Mechanism

The synthesis proceeds via a Michael addition, where a hydrosulfide ion (generated from sodium hydrosulfide) acts as a nucleophile and attacks the electron-deficient β -carbon of the α,β -unsaturated acrylonitrile. This reaction is rapid and highly efficient. Two equivalents of acrylonitrile react with one equivalent of sodium hydrosulfide to yield the final product.[3]

Data Presentation

Table 1: Physical and Chemical Properties of **3,3'-Thiodipropionitrile**

Property	Value	Reference
Molecular Formula	C ₆ H ₈ N ₂ S	[2][4]
Molecular Weight	140.21 g/mol	[2][4]
Appearance	Clear colorless to slightly yellow liquid	[2]
Melting Point	24-25 °C	[2]
Boiling Point	191-194 °C @ 7 mmHg	[2]
Density	1.11 g/mL at 25 °C	[2]
Refractive Index	n ₂₀ /D 1.499	[2]
Purity (GC)	≥97.0%	[4]

Table 2: Reagents for Synthesis

Reagent	Molar Mass (g/mol)	Moles (mol)	Mass/Volume
Sodium Hydrosulfide (NaSH)	56.06	1.0	(Varies based on purity)
Acrylonitrile	53.06	2.0	106.12 g (132.65 mL)
Water	18.02	-	As needed for solution

Table 3: Reaction Parameters and Yield

Parameter	Value	Reference
Reaction Temperature	35-40 °C	[3]
Acrylonitrile Addition Time	~30 minutes	[3]
Post-addition Stirring Time	10 minutes	[3]
Expected Yield	96-98%	[3]

Experimental Protocols

Materials and Equipment:

- Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
- Heating mantle or water bath.
- Sodium Hydrosulfide (NaSH), technical grade.
- Acrylonitrile (ensure it is free of polymer; distill if necessary).[5]
- Distilled water.
- Standard laboratory glassware for workup and purification.
- Vacuum distillation apparatus.

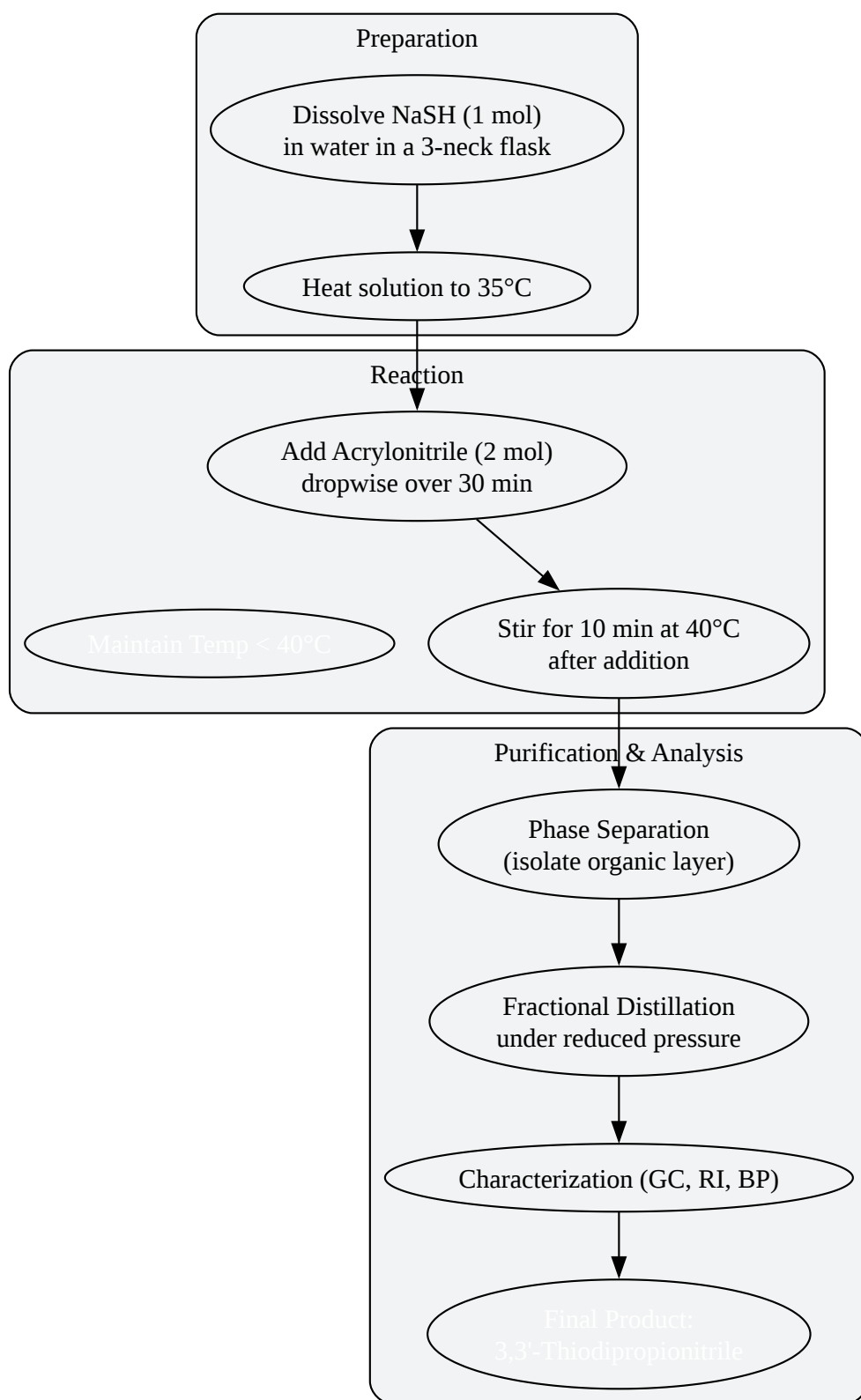
Procedure:

- Preparation of Sodium Hydrosulfide Solution: In a three-neck round-bottom flask, prepare a solution of sodium hydrosulfide (1.0 mole) in water.
- Initial Heating: Gently heat the sodium hydrosulfide solution to approximately 35°C using a water bath or heating mantle.[3]
- Acrylonitrile Addition: Begin stirring the solution and add acrylonitrile (2.0 moles, 66.00 g) dropwise via the addition funnel. The addition should be done below the surface of the liquid.

[3]

- Temperature Control: Maintain the reaction temperature below 40°C throughout the addition of acrylonitrile.[3] This may require external cooling (e.g., an ice bath) as the reaction is exothermic. The addition should take approximately 30 minutes.[3]
- Reaction Completion: After the complete addition of acrylonitrile, continue stirring the reaction mixture for an additional 10 minutes at 40°C.[3]
- Work-up: The reaction mixture can be worked up by separating the organic layer. Further purification is achieved through distillation.
- Purification: The crude **3,3'-Thiodipropionitrile** is purified by fractional distillation under reduced pressure.[1]
- Characterization: The final product can be characterized by Gas Chromatography (GC) to determine purity and by comparing its physical properties (boiling point, refractive index) with the literature values.

Experimental Workflow Diagram



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